molecular formula C4H6ClN3 B12533745 3-Chloropyridazin-1(2H)-amine CAS No. 843642-72-8

3-Chloropyridazin-1(2H)-amine

Cat. No.: B12533745
CAS No.: 843642-72-8
M. Wt: 131.56 g/mol
InChI Key: JZGDJOCITQGPJF-UHFFFAOYSA-N
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Description

3-Chloropyridazin-1(2H)-amine is a heterocyclic organic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and an amino group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridazin-1(2H)-amine typically involves the chlorination of pyridazine derivatives followed by amination. One common method involves the reaction of pyridazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 3-position. The resulting 3-chloropyridazine is then treated with ammonia or an amine source to introduce the amino group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridazin-1(2H)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyridazine derivatives with different functional groups.

Scientific Research Applications

3-Chloropyridazin-1(2H)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloropyridazin-1(2H)-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine and amino groups allows for interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridazin-1(2H)-amine: Similar structure but with a bromine atom instead of chlorine.

    3-Fluoropyridazin-1(2H)-amine: Contains a fluorine atom at the 3-position.

    3-Iodopyridazin-1(2H)-amine: Contains an iodine atom at the 3-position.

Uniqueness

3-Chloropyridazin-1(2H)-amine is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interactions with other molecules, making it distinct from its halogenated analogs.

Properties

CAS No.

843642-72-8

Molecular Formula

C4H6ClN3

Molecular Weight

131.56 g/mol

IUPAC Name

6-chloro-1H-pyridazin-2-amine

InChI

InChI=1S/C4H6ClN3/c5-4-2-1-3-8(6)7-4/h1-3,7H,6H2

InChI Key

JZGDJOCITQGPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(NC(=C1)Cl)N

Origin of Product

United States

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